5-Methoxy-6-methyl-2-aminoindane hydrochloride (MMAI) is a synthetic compound belonging to the class of aminoindanes. [] These compounds gained attention in the scientific community due to their structural similarity to amphetamine and their potential use in research related to neurotransmitters. [] MMAI, specifically, has been studied for its interactions with the serotonin transporter (SERT). []
The synthesis of 5-Methoxy-6-methyl-2-aminoindane hydrochloride typically involves several key steps:
The synthesis can be optimized for yield and purity through careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Industrial methods may employ continuous flow reactors and advanced purification techniques like crystallization and chromatography to enhance efficiency and scalability.
The molecular structure of 5-Methoxy-6-methyl-2-aminoindane hydrochloride can be represented by its InChI and SMILES notations:
InChI=1S/C11H15NO.ClH/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2;/h3,6,10H,4-5,12H2,1-2H3;1H
CC1=CC2=C(CC(C2)N)C=C1OC.Cl
The compound features an indane ring fused with a methoxy group and an amino group at specific positions, contributing to its unique pharmacological properties. The presence of these functional groups influences its interaction with biological targets .
5-Methoxy-6-methyl-2-aminoindane hydrochloride can undergo various chemical reactions:
Typical reagents used in these reactions include halogens (for substitution), various oxidizing agents (for oxidation), and reducing agents mentioned above.
The mechanism of action for 5-Methoxy-6-methyl-2-aminoindane hydrochloride primarily involves its interaction with serotonin receptors in the brain. Studies indicate that MMAI acts as a selective serotonin releasing agent, influencing serotonin levels and thereby affecting mood and perception.
Research has shown that MMAI exhibits significant affinity for serotonin receptors (specifically 5-Hydroxytryptamine receptors), which are crucial in mediating its psychoactive effects. Unlike other similar compounds, MMAI does not display traditional stimulant or hallucinogenic properties but rather promotes entactogenic effects .
5-Methoxy-6-methyl-2-aminoindane hydrochloride has garnered interest in several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2